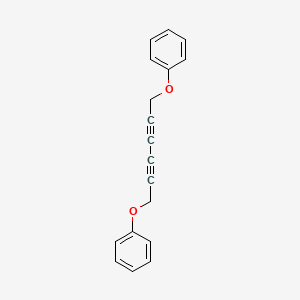

1,6-Diphenoxy-2,4-hexadiyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenoxyhexa-2,4-diynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTRFBNXAKJTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30980-37-1 | |

| Record name | 1,6-Diphenoxy-2,4-hexadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,6-Diphenoxy-2,4-hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diphenoxy-2,4-hexadiyne is an organic compound characterized by a central hexadiyne core flanked by two phenoxy groups. This symmetrical molecule holds potential for applications in materials science and as a scaffold in medicinal chemistry. Understanding its chemical properties is crucial for its synthesis, handling, and exploration of its potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and a detailed experimental protocol for its synthesis. While direct biological data for this specific compound is limited, this guide will also touch upon the potential biological activities based on its structural motifs.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₄O₂ | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| CAS Number | 30980-37-1 | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | No data available |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not explicitly published. However, based on the chemical structure, the following characteristic signals can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenoxy groups, likely in the range of 6.8-7.5 ppm. A distinct signal for the methylene protons (-CH₂-) adjacent to the oxygen atoms is also anticipated, likely appearing in the range of 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a higher chemical shift (downfield). Signals for the sp-hybridized carbons of the diyne moiety would be expected in the range of 70-90 ppm. The methylene carbon signal would likely appear around 60-70 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C≡C (alkyne) | 2100-2260 (weak or absent due to symmetry) |

| C-O-C (ether) | 1000-1300 |

| C=C (aromatic) | 1400-1600 |

Note: Due to the symmetrical nature of the internal diyne, the C≡C stretching vibration may be weak or absent in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 262.30.[1] Common fragmentation patterns would likely involve cleavage of the ether linkage, leading to the formation of a phenoxy radical (m/z = 93) and a C₆H₄O⁺ ion (m/z = 92), as well as fragmentation of the hexadiyne chain.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidative coupling of a terminal alkyne precursor, propargyl phenyl ether. The Glaser-Hay coupling is a common method for this transformation.

Reaction Scheme:

Materials:

-

Propargyl phenyl ether

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone (or other suitable solvent)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add propargyl phenyl ether (1.0 equivalent), copper(I) chloride (0.05-0.1 equivalents), and a suitable solvent such as acetone.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2-1.5 equivalents) to the mixture.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or bubble air through the solution) for 3-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Workflow Diagram:

Potential Biological Activities and Future Research Directions

Currently, there is a lack of published data on the specific biological activities of this compound. However, the presence of the diphenoxy moiety suggests potential for biological interactions. Phenolic compounds and their ethers are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[4]

Proposed Experimental Protocols for Biological Evaluation:

To explore the potential of this compound in drug development, the following in vitro assays are recommended as a starting point:

-

Cytotoxicity Assays:

-

MTT or MTS Assay: To evaluate the compound's effect on the viability of various cancer cell lines (e.g., HeLa, MCF-7, A549) and non-cancerous cell lines (e.g., HEK293) to determine its cytotoxic potential and selectivity.

-

Experimental Workflow:

Workflow for cytotoxicity assays.

-

-

Anti-inflammatory Assays:

-

Nitric Oxide (NO) Inhibition Assay: To assess the compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a key indicator of anti-inflammatory activity.

-

Cytokine Production Assay (ELISA): To measure the effect of the compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.

-

Potential Signaling Pathways for Investigation:

Should initial screenings indicate significant biological activity, further studies could investigate the compound's effect on key signaling pathways implicated in cancer and inflammation, such as:

-

NF-κB Signaling Pathway: A central regulator of inflammation and cell survival.

-

MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and implicated in both cancer and inflammation.

-

Apoptosis Pathways: To determine if cytotoxicity is mediated through programmed cell death.

Conclusion

This compound is a molecule with well-defined chemical characteristics but largely unexplored biological potential. This technical guide provides a solid foundation of its known chemical properties and a clear path for its synthesis. The proposed experimental protocols and potential signaling pathways offer a roadmap for future research to unlock the therapeutic possibilities of this and structurally related compounds for researchers, scientists, and professionals in the field of drug development. Further investigation into its biological activities is warranted to fully understand its potential applications.

References

An In-depth Technical Guide to 1,6-Diphenoxy-2,4-hexadiyne: A Versatile Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Diphenoxy-2,4-hexadiyne (CAS Number: 30980-37-1) is a chemical compound increasingly recognized for its potential as a structural component in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. Its classification as a "Protein Degrader Building Block" highlights its utility as a linker element in Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route, and its prospective role in the design of next-generation pharmaceuticals. While specific biological data for this compound is not extensively published, this paper will extrapolate its potential applications based on the established principles of PROTAC technology.

Introduction to this compound

This compound is a symmetrical molecule featuring a conjugated diyne system flanked by two phenoxy groups. This rigid, linear scaffold is a key characteristic that makes it an attractive candidate for use as a linker in bifunctional molecules like PROTACs. The linker component of a PROTAC plays a critical role in bridging a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The length, rigidity, and chemical nature of the linker are crucial for optimizing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and achieving efficient protein degradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information sources.

| Property | Value | Reference |

| CAS Number | 30980-37-1 | [2][3] |

| Molecular Formula | C₁₈H₁₄O₂ | [1][2][3] |

| Molecular Weight | 262.30 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Storage Temperature | Room temperature | [1] |

| SMILES | C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | [3] |

| InChI | 1S/C18H14O2/c1-3-7-17(8-4-1)19-15-11-13-16-20-18-9-5-2-6-10-18/h1-10H,15-16H2 | [3] |

Synthesis of this compound

Proposed Experimental Protocol: Hay-Glaser Coupling of Phenyl Propargyl Ether

This protocol is a generalized procedure based on established methods for similar compounds. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Reaction Scheme:

Materials:

-

Phenyl propargyl ether

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

An appropriate solvent (e.g., Acetone, Dichloromethane, or Pyridine)

-

Oxygen (from air or as a bubbled gas)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask, dissolve phenyl propargyl ether in the chosen solvent.

-

Add a catalytic amount of the copper(I) salt and TMEDA. The TMEDA acts as a ligand to stabilize the copper catalyst.

-

Stir the reaction mixture vigorously while bubbling air or oxygen through the solution. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1M HCl) to neutralize the base and dissolve the copper salts.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization:

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify characteristic functional groups, particularly the C≡C triple bond and the C-O ether linkages.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

Application in Targeted Protein Degradation

The designation of this compound as a "Protein Degrader Building Block" strongly suggests its utility as a linker in the construction of PROTACs.[1]

The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, rigidity, and composition influence the formation and stability of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the POI. The rigid and linear nature of the this compound scaffold can provide a well-defined spatial separation between the POI and the E3 ligase, which can be advantageous for optimizing the geometry of the ternary complex.

Hypothetical PROTAC Design and Workflow

The following diagram illustrates the general workflow for the design and application of a PROTAC utilizing a linker derived from this compound.

Caption: General workflow for the design and application of a PROTAC.

Potential Signaling Pathways for Intervention

The specific signaling pathway that could be modulated by a PROTAC incorporating this compound would depend entirely on the chosen POI. PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases, including:

-

Oncology: Targeting kinases, transcription factors, and other proteins that drive cancer cell proliferation and survival.

-

Neurodegenerative Diseases: Targeting misfolded or aggregated proteins.

-

Inflammatory Diseases: Targeting pro-inflammatory signaling molecules.

The diagram below illustrates a generalized signaling pathway that could be inhibited by the degradation of a key protein.

Caption: PROTAC-mediated degradation of a target kinase to block a signaling pathway.

Future Perspectives

This compound holds considerable promise as a versatile building block in the field of targeted protein degradation. Its rigid, linear structure offers a unique scaffold for the rational design of PROTAC linkers. Future research should focus on several key areas:

-

Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol is essential for making this compound readily accessible to the research community.

-

Incorporation into PROTACs: The synthesis and biological evaluation of PROTACs utilizing this linker are needed to validate its utility. This would involve conjugating it to known ligands for various POIs and E3 ligases.

-

Structure-Activity Relationship (SAR) Studies: Systematic studies are required to understand how the structural features of the this compound linker influence the potency and selectivity of PROTACs.

-

Exploration of novel linker chemistries: The diyne functionality offers opportunities for further chemical modification, potentially leading to the development of linkers with novel properties.

Conclusion

This compound is a molecule with significant potential in the design of next-generation therapeutics. While detailed biological data is currently limited, its chemical structure makes it an intriguing candidate for use as a rigid linker in PROTACs. Further research into its synthesis, incorporation into PROTACs, and biological evaluation is warranted to fully explore its capabilities in the rapidly advancing field of targeted protein degradation. This technical guide serves as a foundational resource to stimulate and guide future investigations into this promising compound.

References

An In-depth Technical Guide to 1,6-Diphenoxy-2,4-hexadiyne: Structure, Synthesis, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of 1,6-diphenoxy-2,4-hexadiyne based on established chemical principles and data from analogous compounds. As of this writing, detailed experimental and biological data for this specific molecule are scarce in publicly available literature. The information presented herein is intended to guide future research.

Executive Summary

This compound is a symmetrical aromatic alkyne featuring a rigid hexadiyne core flanked by two phenoxy groups. This unique structure, combining a conjugated diyne system with terminal aromatic moieties, suggests potential applications in materials science and medicinal chemistry. The diyne core offers a linear, rigid scaffold, while the phenoxy groups can modulate solubility, electronic properties, and biological interactions. This guide details the molecular structure, proposes a viable synthetic pathway, presents predicted analytical data, and explores potential biological activities relevant to drug discovery and development.

Molecular Structure and Properties

This compound possesses a linear C6 backbone containing two conjugated triple bonds (a diyne). This central diyne is connected at its 1 and 6 positions to two phenoxy groups via ether linkages. The molecule is symmetrical with the chemical formula C₁₈H₁₄O₂ and a molecular weight of 262.31 g/mol .

The core structure can be visualized as follows:

Caption: 2D representation of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₄O₂ |

| Molecular Weight | 262.31 g/mol |

| XLogP3 | 4.0 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 4 |

Synthesis Protocol

Caption: Proposed two-step synthesis of this compound.

Experimental Methodology

Step 1: Synthesis of 2,4-Hexadiyne-1,6-diol

This step involves the Hay coupling, a copper-catalyzed oxidative coupling of terminal alkynes.

-

Reaction Setup: A solution of propargyl alcohol in a suitable solvent (e.g., methanol or a C4 alcohol) is prepared in a reaction flask equipped with a stirrer and an oxygen inlet.

-

Catalyst Addition: A catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl), and a ligand, typically N,N,N',N'-tetramethylethylenediamine (TMEDA), are added to the solution.

-

Reaction: Oxygen is bubbled through the vigorously stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure 2,4-hexadiyne-1,6-diol.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This step involves the reaction of the dialkoxide of 2,4-hexadiyne-1,6-diol with a phenyl halide, or more commonly, the reaction of the diol with phenol under basic conditions.

-

Alkoxide Formation: 2,4-Hexadiyne-1,6-diol is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the hydroxyl groups, forming the dialkoxide.

-

Nucleophilic Substitution: Phenol (or a substituted phenol) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically heated to facilitate the nucleophilic substitution. The progress is monitored by TLC.

-

Workup and Purification: After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Analytical and Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of its structural motifs and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 4H | H-meta (phenoxy) |

| ~7.00 | t | 2H | H-para (phenoxy) |

| ~6.95 | d | 4H | H-ortho (phenoxy) |

| ~4.80 | s | 4H | -O-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-ipso (phenoxy) |

| ~129.5 | C-meta (phenoxy) |

| ~121.5 | C-para (phenoxy) |

| ~115.0 | C-ortho (phenoxy) |

| ~75.0 | -C≡C- |

| ~58.0 | -O-CH₂- |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2930 | C-H stretch | Aliphatic (CH₂) |

| ~2260 | C≡C stretch | Internal alkyne (weak) |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1240 | C-O stretch | Aryl ether |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 262 | [M]⁺ (Molecular ion) |

| 169 | [M - OPh]⁺ |

| 94 | [PhOH]⁺ |

| 77 | [Ph]⁺ |

Potential Applications in Drug Development

The unique structural features of this compound suggest several potential avenues for investigation in drug discovery and development. The rigid diyne linker can serve as a scaffold to orient the two phenyl rings in a specific spatial arrangement for optimal interaction with biological targets.

Anticancer Activity

Diaryl acetylenes have been investigated as potential anticancer agents. The proposed mechanism often involves the inhibition of key cellular pathways, such as the Hypoxia Inducible Factor-1 (HIF-1) pathway, which is crucial for tumor survival and proliferation. The phenoxy groups can be substituted to modulate the compound's activity and selectivity.

Caption: Hypothetical mechanism for anticancer activity.

Anti-inflammatory Properties

Phenoxy and phenyl-alkanoic acids have demonstrated anti-inflammatory properties. The diaryl ether motif present in this compound could potentially interact with inflammatory targets. Further research could explore its ability to inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Antimicrobial and Antiviral Potential

The rigid structure of diaryl diacetylenes could be exploited to design inhibitors of microbial or viral enzymes that have well-defined binding pockets. The aromatic rings can engage in π-stacking interactions, while the overall lipophilicity can be tuned for membrane permeability.

Conclusion and Future Directions

This compound is a molecule with intriguing structural characteristics that warrant further investigation. While experimental data is currently limited, this guide provides a solid foundation for future research by outlining a plausible synthetic route and predicting its analytical properties. The exploration of its biological activities, particularly in the areas of oncology and infectious diseases, could lead to the development of novel therapeutic agents. Future work should focus on the successful synthesis and full spectroscopic characterization of this compound, followed by systematic screening for various biological activities.

Synthesis of 1,6-Diphenoxy-2,4-hexadiyne via Glaser-Hay Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,6-diphenoxy-2,4-hexadiyne, a symmetrical diyne with potential applications in medicinal chemistry and materials science. The core of this synthesis is the Glaser-Hay coupling, a robust and efficient method for the oxidative homocoupling of terminal alkynes. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a mechanistic workflow.

Introduction

The 1,3-diyne motif is a key structural element found in numerous biologically active natural products and functional organic materials. The Glaser-Hay coupling reaction, a copper-catalyzed oxidative dimerization of terminal alkynes, stands as a cornerstone in the synthesis of symmetrical diynes.[1] This reaction typically utilizes a copper(I) salt, such as copper(I) chloride, in the presence of a ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant, which is often atmospheric oxygen.[2] The synthesis of this compound from 3-phenoxy-1-propyne serves as an excellent example of this powerful transformation.

Reaction Scheme

The overall reaction for the synthesis of this compound is presented below:

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 3-Phenoxy-1-propyne | C₉H₈O | 132.16 | 13486-33-4 |

| This compound | C₁₈H₁₄O₂ | 262.30 | 30980-37-1 |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Solvent | Acetone |

| Catalyst | Copper(I) Chloride (CuCl) |

| Ligand | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

| Oxidant | Air (O₂) |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Expected Yield | High (e.g., ~96% for analogous systems) |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted: Aromatic protons (multiplet), -O-CH₂- protons (singlet). The absence of the terminal alkyne proton signal (triplet) from the starting material is a key indicator of reaction completion. |

| ¹³C NMR | Predicted: Signals for aromatic carbons, the ether carbon (-O-C H₂-), and the sp-hybridized carbons of the diyne moiety. |

| IR (Infrared) | Absence of the characteristic terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) from the starting material. Appearance of a C≡C stretch for the internal diyne. A vapor phase IR spectrum is available in public databases.[3] |

| MS (Mass Spec) | Predicted m/z: [M+H]⁺ = 263.10665, [M+Na]⁺ = 285.08859.[4] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Glaser-Hay coupling. This protocol is adapted from established procedures for similar terminal alkynes.

Materials:

-

3-Phenoxy-1-propyne

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-phenoxy-1-propyne (1.0 eq).

-

Solvent and Catalyst Addition: Dissolve the starting material in anhydrous acetone. To this solution, add copper(I) chloride (CuCl, ~5 mol%).

-

Ligand Addition and Reaction Initiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, ~1.2 eq) to the stirred solution. The reaction mixture is then stirred vigorously at room temperature, open to the air, to allow for oxidation by atmospheric oxygen.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a solid.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Catalytic cycle of the Glaser-Hay coupling reaction.

Caption: Experimental workflow for the synthesis.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 1,6-Diphenoxy-2,4-hexadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 1,6-Diphenoxy-2,4-hexadiyne. The information is compiled for professionals in research and development who require a thorough understanding of this molecule's properties and synthesis.

Introduction

This compound is a symmetrical organic compound featuring a conjugated diyne system flanked by two phenoxy groups. Its rigid structure and electron-rich aromatic rings make it a molecule of interest in materials science and as a building block in organic synthesis. This document outlines the key spectroscopic data (FTIR and NMR) and provides a detailed experimental protocol for its synthesis.

Spectroscopic Data

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic, -CH₂-) |

| ~2260-2190 | Weak | C≡C stretch (disubstituted alkyne) |

| ~1600, ~1490 | Strong | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O-C stretch (asymmetric, aryl ether) |

| ~1040 | Medium | C-O-C stretch (symmetric, aryl ether) |

| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | Multiplet | 4H | m-H (aromatic) |

| ~7.00-6.90 | Multiplet | 6H | o-H, p-H (aromatic) |

| ~4.80 | Singlet | 4H | -O-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Quaternary C (aromatic, C-O) |

| ~129 | CH (aromatic) |

| ~121 | CH (aromatic) |

| ~115 | CH (aromatic) |

| ~75 | Quaternary C (-C≡C-) |

| ~58 | CH₂ (-O-CH₂-) |

Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between a phenoxide salt and a suitable dihalo-2,4-hexadiyne, or by the etherification of 2,4-hexadiyne-1,6-diol. A plausible and commonly employed method involves the reaction of phenol with 1,6-dichloro-2,4-hexadiyne.

3.1. Synthesis of this compound

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

1,6-Dichloro-2,4-hexadiyne

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (2.2 equivalents) in anhydrous DMF. To this solution, add sodium hydroxide (2.2 equivalents) portion-wise while stirring. The reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of sodium phenoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add a solution of 1,6-dichloro-2,4-hexadiyne (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up and Extraction: The reaction is quenched by the addition of cold water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

3.2. Spectroscopic Analysis

FTIR Spectroscopy:

-

The FTIR spectrum of the purified product is recorded using a KBr pellet or as a thin film on a salt plate.

-

The spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule, as detailed in Table 1.

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

The chemical shifts, multiplicities, and integration values are analyzed to confirm the structure of the synthesized compound, as outlined in Tables 2 and 3.

Logical Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Unveiling the Solid-State Architecture of 1,6-Diphenoxy-2,4-hexadiyne: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of the 1,6-diphenoxy-2,4-hexadiyne monomer, a molecule of significant interest in materials science and drug development due to its potential for solid-state polymerization. This document is intended for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols, and structural visualizations.

Core Crystallographic Data

This compound (C₁₈H₁₄O₂) is a monomer known to crystallize in two distinct forms: a monoclinic and a triclinic modification. The crystallographic parameters for both forms have been determined by X-ray diffraction, providing fundamental insights into their solid-state packing and potential for topochemical reactions.

A seminal study by Morosin and Harrah in 1977 elucidated the crystal structures of both polymorphs. The key crystallographic data are summarized below for comparative analysis.

| Parameter | Monoclinic Form | Triclinic Form |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | Pī |

| a (Å) | 13.113 | 8.286 |

| b (Å) | 10.551 | 8.875 |

| c (Å) | 11.238 | 11.275 |

| α (°) | 90 | 100.99 |

| β (°) | 114.74 | 108.68 |

| γ (°) | 90 | 99.41 |

| Volume (ų) | 1411.7 | 732.7 |

| Z | 4 | 2 |

| Calculated Density (g/cm³) | 1.23 | 1.19 |

These two crystalline forms arise from different packing arrangements of the monomer molecules, influenced by the crystallization conditions. The distinct spatial orientation of the diacetylene rods in each form directly impacts their reactivity in solid-state polymerization.

Molecular Structure and Conformation

In both crystalline forms, the this compound molecule adopts a centrosymmetric conformation. The central hexadiyne core is nearly linear, a characteristic feature of diacetylene compounds. The phenoxy groups at either end of the conjugated rod are not coplanar with the diacetylene axis, exhibiting a twisted conformation. This twisted arrangement is a critical factor in determining the intermolecular interactions and the overall crystal packing.

The conformation of the molecule can be described by the torsion angle between the plane of the phenyl ring and the plane defined by the C-O-C linkage. In the solid state, these conformational parameters are fixed, leading to the observed crystalline arrangements.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a di-halogenated hexadiyne with phenol. A detailed experimental protocol is outlined below, adapted from general procedures for the synthesis of similar diaryl diacetylenes.

Materials:

-

1,6-Dichloro-2,4-hexadiyne

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

Hexane

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A mixture of phenol (2.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous acetone is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 1,6-dichloro-2,4-hexadiyne (1.0 equivalent) in a minimal amount of anhydrous acetone is added dropwise to the stirring mixture.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Crystallization of Monoclinic and Triclinic Forms

The two crystalline polymorphs of this compound can be obtained by carefully controlling the crystallization conditions.

For the Monoclinic Form:

-

Dissolve the purified this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or toluene/hexane.

-

Allow the solution to cool slowly to room temperature.

-

Needle-like or prismatic crystals of the monoclinic form should precipitate.

-

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

For the Triclinic Form:

-

Dissolve the purified monomer in a different solvent system, for example, a mixture of chloroform and petroleum ether.

-

Induce crystallization by slow evaporation of the solvent at a constant, low temperature (e.g., in a refrigerator).

-

Plate-like crystals of the triclinic form are expected to form.

-

Isolate the crystals by filtration and dry carefully.

Structural Relationships and Polymerization Potential

The arrangement of monomer units in the crystal lattice is paramount for solid-state polymerization. For a topochemical polymerization to occur, the diacetylene moieties of adjacent molecules must be aligned in a specific orientation and within a certain distance.

The logical relationship between the molecular structure, crystal packing, and polymerization potential is illustrated below.

The different packing motifs in the monoclinic and triclinic forms of this compound will result in different intermolecular distances and orientations of the reactive diacetylene units. Consequently, one polymorph may be highly reactive towards solid-state polymerization upon exposure to heat or radiation, while the other may be less reactive or completely inert. A detailed analysis of the packing diagrams from the crystallographic data is essential to predict the polymerization behavior of each form.

This technical guide provides a foundational understanding of the crystal structure of the this compound monomer. The provided data and protocols are intended to facilitate further research into the solid-state properties and potential applications of this and related diacetylene compounds.

Thermal Properties of 1,6-Diphenoxy-2,4-hexadiyne: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

While specific thermal data is limited, the basic physicochemical properties of 1,6-Diphenoxy-2,4-hexadiyne have been identified.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₂ | [1][2] |

| Molecular Weight | 262.30 g/mol | [1][2] |

| CAS Number | 30980-37-1 | [1][2] |

Thermal Analysis: A General Approach

Although specific experimental data for this compound is unavailable, a general methodology for characterizing its thermal properties can be outlined based on standard analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are widely used to determine the thermal stability, phase transitions, and decomposition characteristics of chemical compounds.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a solid organic compound like this compound.

Caption: Generalized workflow for the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

A DSC experiment would measure the heat flow to or from the sample as a function of temperature. This would allow for the determination of:

-

Melting Point (T_m): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak on the DSC thermogram.

-

Enthalpy of Fusion (ΔH_f): The energy required to melt the sample, calculated from the area of the melting peak.

-

Other Phase Transitions: Detection of any other solid-state transitions that might occur before melting.

A typical DSC protocol would involve heating a small, accurately weighed sample (e.g., 2-5 mg) in a sealed aluminum pan under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

Thermogravimetric Analysis (TGA)

A TGA experiment would monitor the mass of the sample as a function of temperature. This analysis is crucial for determining:

-

Decomposition Temperature (T_d): The temperature at which the compound begins to degrade, identified as the onset of mass loss in the TGA curve.

-

Thermal Stability: The temperature range over which the compound is stable.

-

Decomposition Profile: The number of decomposition steps and the mass loss associated with each step.

For a TGA experiment, a slightly larger sample (e.g., 5-10 mg) would be heated in a ceramic or platinum pan under an inert atmosphere at a controlled heating rate (e.g., 10 or 20 °C/min) over a wide temperature range.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature describing any signaling pathways or specific biological activities associated with this compound. Further research would be required to explore its potential interactions with biological systems.

Conclusion

While the fundamental chemical identity of this compound is established, a significant knowledge gap exists regarding its quantitative thermal properties. The experimental protocols and workflow outlined in this guide provide a standard approach for researchers to characterize the melting behavior, thermal stability, and decomposition kinetics of this compound. Such data would be invaluable for its potential applications in materials science, organic synthesis, and drug development. Future studies are warranted to fully elucidate the thermal and biological characteristics of this compound.

References

A Deep Dive into Polydiacetylene Synthesis: From Monomer to Functional Polymer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polydiacetylenes (PDAs) have emerged as a fascinating class of conjugated polymers, distinguished by their remarkable chromic properties. Upon exposure to a variety of external stimuli, these materials undergo a distinct color change from blue to red, a characteristic that has positioned them as highly sensitive components in a wide array of sensing applications, from biosensors to diagnostics.[1][2][3] This transformation, visible to the naked eye, is accompanied by a shift in fluorescence, providing a dual-signal response that is invaluable for analytical purposes.[1][2] This technical guide provides a comprehensive overview of the synthesis of polydiacetylenes from their diacetylene (DA) monomer precursors, with a focus on the core methodologies and experimental protocols relevant to researchers in materials science and drug development.

The Foundation: Diacetylene Monomer Self-Assembly

The journey from diacetylene monomers to functional polydiacetylene polymers is underpinned by a critical phenomenon: self-assembly. The successful 1,4-addition polymerization of DA monomers is almost exclusively achieved through a topochemical reaction, a solid-state process that is dictated by the precise arrangement of the monomer units within a crystal lattice or an ordered assembly.[1][4][5] This ordered arrangement is a prerequisite for polymerization, as it brings the reactive diacetylene moieties into the correct proximity and orientation for the reaction to proceed upon initiation by UV or gamma irradiation.[1][6]

For an efficient topochemical polymerization to occur, specific geometric parameters must be met within the monomer assembly. The repeating distance of the monomers should be approximately 5 Å, and the diacetylene rods should be tilted at an angle of about 45° relative to the stacking axis.[4][5] This precise alignment ensures the seamless propagation of the polymer chain, resulting in the characteristic ene-yne conjugated backbone of the polydiacetylene.[1]

Amphiphilic diacetylene monomers, which possess both a hydrophilic head group and a hydrophobic tail, are commonly employed to facilitate this self-assembly process. These molecules can be organized into various supramolecular structures such as vesicles, films, and nanotubes, providing the necessary ordered environment for polymerization.[3][7][8]

Polymerization Methodologies: Bringing Polydiacetylenes to Life

The transformation of self-assembled diacetylene monomers into polydiacetylenes is typically initiated by high-energy radiation, most commonly ultraviolet (UV) light.[1][8] This process, known as photopolymerization, triggers a 1,4-addition reaction that creates the conjugated polymer backbone.[8]

Topochemical Solid-State Polymerization

This is the most prevalent method for synthesizing highly ordered polydiacetylenes. Once the diacetylene monomers are self-assembled into a crystalline or otherwise ordered state, they are exposed to UV radiation, typically at a wavelength of 254 nm.[2][8] The UV energy initiates the polymerization cascade, which propagates through the ordered monomer lattice. The resulting polydiacetylene maintains the morphology of the initial monomer assembly.

The initial product of this polymerization is the characteristic non-fluorescent, blue-colored PDA, which exhibits a strong absorption peak at approximately 640 nm.[2][7] This blue phase is metastable and can be transformed into the more stable, fluorescent red phase upon exposure to various stimuli.[1][9]

Solution Polymerization

While less common due to the tendency of many diacetylenes to undergo undesired 1,2-addition polymerization in solution, specific conditions have been developed for solution-phase polymerization.[10][11] This method involves dissolving the diacetylene monomer in a suitable solvent, such as 1,2-dichloroethane, and irradiating the solution with short-wave UV light for an extended period.[11] This can lead to the formation of polymer films on the walls of the reaction vessel.[11] The yields and quality of the resulting polymer can be influenced by the monomer concentration and the solvent used.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a common diacetylene monomer and its subsequent polymerization.

Synthesis of Diacetylene Monomers (Hay's Procedure Modification)

A simplified procedure for the synthesis of symmetrical diacetylenes, which is an adaptation of Hay's oxidative coupling, is presented below.[10][11]

Materials:

-

Terminal alkyne (e.g., 1-heptyne)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Isopropyl alcohol

-

1 M Hydrochloric acid (HCl)

-

Ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a 250-mL Erlenmeyer flask, combine CuCl (0.015 mol) and TMEDA (0.015 mol) in 50 mL of isopropyl alcohol.

-

Place the flask in a water bath and stir the solution magnetically.

-

Bubble air into the solution using a gas dispersion tube.

-

Add a solution of the terminal alkyne (0.075 mol) in 10 mL of isopropyl alcohol dropwise to the stirred solution over 15 minutes.

-

Continue stirring and bubbling air through the reaction mixture for the time specified for the particular alkyne (can range from minutes to hours). The reaction can be monitored by infrared spectroscopy for the disappearance of the ≡C-H peak around 3300 cm⁻¹.[11]

-

Once the reaction is complete, remove the solvent using a rotary evaporator.

-

Add 10 mL of 1 M HCl to the residue.

-

If the product is a solid, collect it by suction filtration, wash with water, and recrystallize from an appropriate solvent.

-

If the product is a liquid, extract it with ether. Dry the ether layer with MgSO₄, filter, and remove the ether on a rotary evaporator.[11]

Topochemical Polymerization of Diacetylene Vesicles

This protocol describes the formation of PDA vesicles from an amphiphilic diacetylene monomer and their subsequent photopolymerization.

Materials:

-

Amphiphilic diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA)

-

Ethanol or Chloroform

-

Deionized water or buffer solution

-

UV cross-linker or lamp (254 nm)

Procedure:

-

Prepare a solution of the diacetylene monomer in an organic solvent like ethanol or chloroform (e.g., 2 mg/mL).[12]

-

Inject the diacetylene solution into a vigorously stirred aqueous solution (deionized water or a buffer). This process, known as the solvent injection method, leads to the self-assembly of the amphiphilic monomers into vesicles.[12]

-

Alternatively, for film formation, the monomer solution can be spin-coated onto a solid substrate.[13]

-

Expose the suspension of diacetylene vesicles or the monomer film to UV radiation at 254 nm.[8][9] The UV intensity and irradiation time will influence the degree of polymerization. For example, a UV intensity of 4.5 mW at a distance of 1 cm for 2 minutes can be used.[9]

-

Successful polymerization is indicated by the appearance of a deep blue color.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of polydiacetylenes.

| Parameter | Value | Reference |

| UV Wavelength for Polymerization | 254 nm | [2][8] |

| Blue Phase Absorption Maximum | ~640 nm | [2][7] |

| Red Phase Absorption Maximum | ~540 nm | [1][8] |

| Optimal Monomer Stacking Distance | ~5 Å | [4][5] |

| Optimal Monomer Tilt Angle | ~45° | [4][5] |

Table 1: Key Parameters in Polydiacetylene Synthesis and Characterization.

| Diacetylene Monomer | Polymerization Method | Yield (%) | Reference |

| Various Symmetrical Diacetylenes | Solution Polymerization | 35-70 | [10] |

| 4BCMU4A(PhF) and 4BCMU4A(Biph) | Solid-State (γ-radiation) | Quantitative | [14] |

Table 2: Reported Yields for Polydiacetylene Synthesis.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the core workflows and mechanisms in polydiacetylene synthesis and sensing.

Figure 1: Workflow for the synthesis of polydiacetylene from terminal alkynes.

Figure 2: Signaling pathway of the polydiacetylene colorimetric response.

Conclusion

The synthesis of polydiacetylenes from diacetylene monomers is a process deeply rooted in the principles of supramolecular chemistry and solid-state reactions. The ability to control the self-assembly of these monomers is paramount to achieving successful polymerization and, consequently, to harnessing their unique stimulus-responsive properties. For researchers in drug development and diagnostics, the versatility of PDA chemistry offers a powerful platform for the design of novel sensors and smart materials. By carefully selecting the diacetylene monomer and controlling the polymerization conditions, the sensitivity and selectivity of these systems can be tailored for specific applications, paving the way for innovative solutions in high-throughput screening, environmental monitoring, and medical diagnostics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the development of polydiacetylene-based biosensors [html.rhhz.net]

- 3. Structures and strategies for enhanced sensitivity of polydiacetylene(PDA) based biosensor platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polydiacetylenes - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]

- 8. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]

- 9. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Colorimetric analysis of painting materials using polymer-supported polydiacetylene films - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02092E [pubs.rsc.org]

- 14. scispace.com [scispace.com]

Early studies on 1,6-Diphenoxy-2,4-hexadiyne polymerization

An in-depth analysis of early research into the polymerization of 1,6-diphenoxy-2,4-hexadiyne reveals a complex story rooted in the principles of solid-state reactivity. While the monomer itself was successfully synthesized and characterized, early attempts at polymerization were met with challenges, providing valuable insights into the stringent structural requirements for topochemical reactions in diacetylenes. This technical guide consolidates the findings from these foundational studies, offering a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.

Introduction to Diacetylene Polymerization

The polymerization of diacetylenes in the solid state, known as topochemical polymerization, is a remarkable process that can yield highly ordered, single-crystal polymers. Discovered by Gerhard Wegner in 1969, this method relies on the specific arrangement of monomer molecules within a crystal lattice. For a successful topochemical polymerization to occur, the monomer units must be packed in a way that allows for a 1,4-addition reaction with minimal atomic displacement. This typically requires a specific packing motif where the distance between adjacent monomer units and the orientation of the diacetylene rods meet strict geometric criteria. The resulting polydiacetylenes are characterized by their conjugated backbone of alternating double and triple bonds, which imparts unique optical and electronic properties.

Synthesis of the Monomer: this compound

The monomer, this compound, was synthesized and its chemical identity confirmed by spectroscopic methods. The general approach to synthesizing such diaryloxy diacetylenes involves the coupling of appropriate precursors. While specific early detailed protocols for this exact monomer are sparse in readily available literature, a general methodology can be outlined based on established diacetylene chemistry.

Experimental Protocol: General Synthesis of 1,6-Disubstituted-2,4-hexadiynes

A common route for the synthesis of symmetrical diacetylenes is the oxidative coupling of terminal alkynes, often referred to as the Hay or Eglinton coupling. For this compound, a plausible synthetic pathway would involve the coupling of a propargyl ether derivative.

Materials:

-

3-Phenoxy-1-propyne

-

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

-

An oxidizing agent (e.g., Oxygen, Pyridine)

-

Organic solvent (e.g., Methanol, Ethanol, Pyridine)

Procedure:

-

A solution of the terminal alkyne (3-phenoxy-1-propyne) is prepared in a suitable organic solvent.

-

A catalytic amount of a copper salt (e.g., CuCl) is added to the solution.

-

An oxidizing agent is introduced to facilitate the coupling reaction. In the Hay coupling, oxygen is bubbled through the mixture, often in the presence of a coordinating ligand like pyridine.

-

The reaction is stirred at room temperature or with gentle heating for a specified period, during which the formation of the diacetylene can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves filtration to remove the catalyst, followed by extraction and washing.

-

The crude this compound is then purified, usually by recrystallization from an appropriate solvent, to yield the crystalline monomer.

Early Studies on Polymerization

Foundational work on a series of 2,4-hexadiyne derivatives, including esters and urethanes, has demonstrated that the nature of the side group is critical for achieving a polymerizable crystal packing.

Attempted Polymerization of this compound

In early studies, the solid-state polymerization of crystalline this compound was attempted using thermal and photochemical methods. Researchers reported that exposing the crystalline monomer to heat (thermal annealing below the melting point) or to UV irradiation did not result in the characteristic color change (typically to blue or red) associated with the formation of a conjugated polydiacetylene backbone. The monomer remained unreactive, indicating that its crystal structure is not conducive to topochemical polymerization.

Table 1: Summary of Attempted Polymerization of this compound

| Polymerization Method | Conditions | Observation | Outcome |

| Thermal Annealing | Heating of monomer crystals below their melting point. | No color change observed. | No polymerization. |

| UV Irradiation | Exposure of monomer crystals to UV light. | No color change observed. | No polymerization. |

The Role of Crystal Packing in Polymerization

The lack of reactivity in this compound is attributed to its crystal packing not meeting the stringent geometric requirements for topochemical polymerization. These criteria, often referred to as Wegner's criteria, are crucial for the 1,4-addition reaction to proceed in the solid state.

Table 2: Geometric Criteria for Topochemical Diacetylene Polymerization

| Parameter | Description | Ideal Value for Polymerization |

| d | Center-to-center distance between adjacent diacetylene rods. | ~5 Å |

| γ | Angle between the diacetylene rod and the stacking axis. | ~45° |

If the monomer crystals do not adopt a packing arrangement that satisfies these parameters, the polymerization is inhibited. The bulky phenoxy groups in this compound likely lead to a crystal lattice where the diacetylene moieties are either too far apart or improperly oriented for the reaction to occur. This contrasts with other derivatives, such as those with tosylate or specific urethane side groups, which readily polymerize due to favorable crystal packing often guided by intermolecular interactions like hydrogen bonding.

Visualizing the Polymerization Pathway

The following diagrams illustrate the general principles of diacetylene polymerization and the workflow for its investigation.

Caption: Idealized topochemical polymerization of diacetylenes.

Caption: Experimental workflow for studying diacetylene polymerization.

Conclusion

The early investigations into the polymerization of this compound underscore the critical role of molecular packing in solid-state reactions. While the monomer was successfully synthesized, its polymerization was not achieved under the initial experimental conditions, a result attributed to an unfavorable crystal lattice arrangement likely caused by the steric hindrance of the phenoxy side groups. These findings are significant as they highlight the predictive power of topochemical principles and guide the rational design of new polymerizable diacetylene monomers. For researchers today, this work serves as a crucial case study on the limitations and requirements of solid-state polymerization, emphasizing the need for detailed crystallographic analysis in the development of novel polymeric materials. Further studies could explore solvent-induced polymorphic forms or co-crystallization strategies to force a packing arrangement suitable for polymerization.

Unlocking the Potential: A Technical Guide to Novel Applications of Functionalized Polydiacetylenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Functionalized polydiacetylenes (PDAs) have emerged as a class of remarkable "smart" materials, distinguished by their dramatic and readily detectable colorimetric and fluorescent transitions in response to a multitude of external stimuli. This unique characteristic, stemming from conformational changes in their conjugated polymer backbone, has positioned them at the forefront of sensor technology, with burgeoning applications in diagnostics, drug delivery, and environmental monitoring. This in-depth technical guide explores the core principles of PDA-based technologies, detailing their synthesis, functionalization, and diverse applications. We present a comprehensive overview of recent advancements, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes to empower researchers and developers in harnessing the full potential of these versatile polymers.

Introduction: The Chromatic World of Polydiacetylenes

Polydiacetylenes are a fascinating class of conjugated polymers synthesized through the topochemical polymerization of self-assembled diacetylene (DA) monomers.[1] This process, typically initiated by UV irradiation, results in a polymer with an alternating ene-yne backbone. In its relaxed, planar conformation, the extensive π-conjugation imparts a characteristic deep blue color to the material (λmax ~640 nm).[2]

The true power of PDAs lies in their stimuli-responsive nature. External triggers such as heat, pH changes, mechanical stress, or the binding of a target analyte can induce a conformational strain on the polymer backbone.[3] This distortion disrupts the π-electron delocalization, causing a hypsochromic shift in absorption to a red hue (λmax ~540 nm) and often initiating a "turn-on" fluorescence.[4] This distinct and easily observable blue-to-red transition forms the basis of their application as highly sensitive colorimetric sensors.[4]

The versatility of PDAs is further enhanced by the ease with which the headgroup of the diacetylene monomer can be functionalized. By attaching specific recognition elements—such as antibodies, peptides, nucleic acids, or small molecules—PDAs can be tailored to detect a vast array of analytes with high specificity.[1][5]

Novel Applications of Functionalized Polydiacetylenes

The ability to custom-design PDA-based sensors has led to a surge in novel applications across various scientific and industrial sectors.

Biomedical and Drug Development

In the biomedical field, functionalized PDAs are being extensively explored for disease diagnostics and drug development. Their applications include:

-

Pathogen Detection: PDA-based biosensors functionalized with antibodies or aptamers can rapidly detect viruses and bacteria. For instance, sensors have been developed for the visual detection of influenza A virus.[1][5]

-

Cancer Biomarker Detection: By incorporating recognition elements for cancer-specific biomarkers, PDA sensors can provide a rapid and sensitive method for early cancer diagnosis. For example, a PDA-based biosensor has been developed for the quantitative detection of lysophosphatidic acid (LPA), a biomarker for ovarian cancer.[6]

-

High-Throughput Screening: The rapid and visual nature of the PDA response makes it an ideal platform for high-throughput screening of drug candidates and for assessing the efficacy of drug delivery systems.[5][7]

Environmental Monitoring

The sensitivity of PDAs to various chemical species makes them excellent candidates for environmental monitoring. Key applications include:

-

Heavy Metal Detection: Functionalizing PDAs with chelating agents allows for the selective detection of toxic heavy metal ions such as lead (Pb²⁺) in water sources.[2]

-

Volatile Organic Compound (VOC) Detection: PDA-based sensors can be fabricated to detect VOCs, which are common environmental pollutants, offering a simple and cost-effective method for air quality monitoring.

Quantitative Data Presentation

The performance of functionalized PDA-based sensors is often characterized by their limit of detection (LOD) for a specific analyte. The following tables summarize the quantitative data from various studies.

| Application Area | Analyte | Functionalization | Sensor Format | Limit of Detection (LOD) | Reference |

| Biomedical | Influenza A Virus (H5) | Antibody | Vesicles | 0.53 copies/μL | [6] |

| Lysophosphatidic Acid (LPA) | Imidazolium group | Vesicles | 0.5 μM | [6] | |

| Neomycin | - | Liposomes | 7 nM | [8] | |

| Surfactin | - | Liposomes | - | [8] | |

| Escherichia coli | - | Nanofiber Composites | 10⁴ CFU/mL | [9] | |

| Environmental | Lead (Pb²⁺) | Thymine-1-acetic acid (TAA) | Liposomes | 38 nM | [2] |

| Lead (Pb²⁺) | Orotic acid (OA) | Liposomes | 25 nM | [2] | |

| Trinitrotoluene (TNT) | Peptide (WHW) | SWNT-FETs | 1 fM | [10] | |

| Zinc (Zn²⁺) | DNA aptamer | PVDF Strip | 125 μM | [11] | |

| Small Molecules | Glucose | Amine-terminated | Vesicles | 2.5 μmol/L | [12] |

| Ammonia | - | Vesicles | < 10 ppm | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and functionalization of polydiacetylenes, enabling researchers to replicate and adapt these techniques for their specific needs.

Synthesis of 10,12-Pentacosadiynoic Acid (PCDA) Monomer

10,12-Pentacosadiynoic acid (PCDA) is a commonly used diacetylene monomer. Its synthesis typically involves multi-step organic reactions starting from more readily available precursors.[13] A common route involves the Cadiot-Chodkiewicz coupling of 1-bromo-1-tetradecyne with 10-undecynoic acid. Precise control over reaction conditions, including temperature, catalysts, and solvents, is crucial for achieving high yields and purity.[13]

Preparation of Polydiacetylene Vesicles

This protocol describes the formation of PDA vesicles using the solvent injection method.

-

Dissolution of Monomer: Dissolve the diacetylene monomer (e.g., PCDA) in a polar organic solvent such as ethanol or tetrahydrofuran (THF) to a concentration of 1 mg/mL.

-

Injection: Heat an aqueous solution (e.g., deionized water or a buffer) to a temperature above the phase transition temperature of the monomer. While vigorously stirring the aqueous solution, slowly inject the monomer solution.

-

Vesicle Formation: The amphiphilic diacetylene monomers will self-assemble into vesicles as the organic solvent evaporates.

-

Annealing: Allow the vesicle solution to anneal overnight at 4°C to ensure the formation of stable, well-ordered vesicles.

-

Polymerization: Expose the vesicle solution to 254 nm UV light. The solution will turn a deep blue color, indicating the polymerization of the diacetylene monomers into polydiacetylene.

Functionalization of PDA Vesicles with Antibodies via EDC/NHS Coupling

This protocol outlines the covalent attachment of antibodies to the carboxylic acid headgroups of PDA vesicles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

-

Activation of Carboxyl Groups: To a solution of PDA vesicles in an appropriate buffer (e.g., MES buffer, pH 6.0), add EDC and NHS. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a more stable NHS ester intermediate.

-

Removal of Excess Reagents: Remove excess EDC and NHS by centrifugation or dialysis.

-

Antibody Conjugation: Add the antibody solution to the activated PDA vesicle solution. The primary amine groups on the antibody will react with the NHS esters on the vesicles, forming a stable amide bond. Incubate for 2 hours at room temperature.

-

Quenching: Add a quenching solution (e.g., Tris or ethanolamine) to block any unreacted NHS esters.

-

Purification: Purify the antibody-functionalized PDA vesicles by centrifugation or size-exclusion chromatography to remove unconjugated antibodies and other reagents.

Visualizing the Mechanisms and Workflows

Graphical representations are essential for understanding the complex processes involved in PDA-based technologies. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of a PDA-Based Biosensor

Caption: Analyte binding to a functionalized PDA vesicle induces a colorimetric response.

Experimental Workflow for PDA Biosensor Fabrication

Caption: Step-by-step fabrication of a functionalized PDA biosensor.

Logical Relationship in High-Throughput Screening

Caption: High-throughput screening workflow using a PDA sensor array.

Conclusion and Future Outlook

Functionalized polydiacetylenes represent a powerful and versatile platform for the development of novel sensors and smart materials. Their inherent stimuli-responsive chromatic properties, coupled with the ease of functionalization, offer a unique advantage in creating highly sensitive and specific detection systems. The applications of PDAs in biomedical diagnostics, drug discovery, and environmental monitoring are rapidly expanding, driven by ongoing research into new monomer designs, fabrication techniques, and signal amplification strategies. As our understanding of the fundamental mechanisms governing their chromic transitions deepens, we can expect to see the emergence of even more sophisticated and impactful PDA-based technologies in the near future.

References

- 1. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Structures and strategies for enhanced sensitivity of polydiacetylene(PDA) based biosensor platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High-Throughput, High-Sensitivity Peptide Functional Assay Utilizing Colorimetric Polydiacetylene - Cabral Lab - UTokyo [bmc.t.u-tokyo.ac.jp]

- 8. Amplifying the Sensitivity of Polydiacetylene Sensors: The Dummy Molecule Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mahidol IR [repository.li.mahidol.ac.th]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Polydiacetylene-coated polyvinylidene fluoride strip aptasensor for colorimetric detection of zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [mdpi.com]

Methodological & Application

Step-by-step synthesis protocol for 1,6-Diphenoxy-2,4-hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 1,6-diphenoxy-2,4-hexadiyne. The synthesis is a two-step process commencing with the preparation of the precursor, phenyl propargyl ether (3-phenoxy-1-propyne), via a Williamson ether synthesis. This is followed by the oxidative homocoupling of the terminal alkyne using a copper-catalyzed reaction, such as the Eglinton or Hay coupling, to yield the desired symmetrical diyne. This document outlines the required materials, detailed experimental procedures, purification methods, and characterization data for the synthesized compounds.

Introduction

Symmetrically substituted 1,3-diynes are valuable structural motifs in a variety of chemical research areas, including materials science, medicinal chemistry, and polymer chemistry. The compound this compound, with its rigid diyne core and terminal phenoxy groups, is a key building block for more complex molecular architectures. The synthesis strategy involves the initial formation of an ether linkage between phenol and a propargyl halide, followed by a classical oxidative coupling of the resulting terminal alkyne. The Eglinton and Hay modifications of the Glaser coupling are particularly effective for such homocoupling reactions, providing good yields of the desired symmetrical diyne.

Overall Reaction Scheme

Step 1: Synthesis of Phenyl Propargyl Ether (Williamson Ether Synthesis)

Step 2: Synthesis of this compound (Oxidative Homocoupling)

Experimental Protocols

Part 1: Synthesis of Phenyl Propargyl Ether (3-phenoxy-1-propyne)

This procedure follows a standard Williamson ether synthesis methodology.

Materials:

-

Phenol

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-